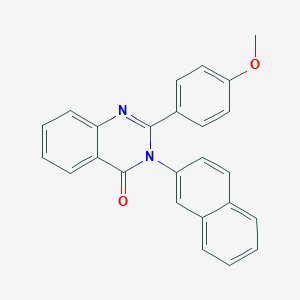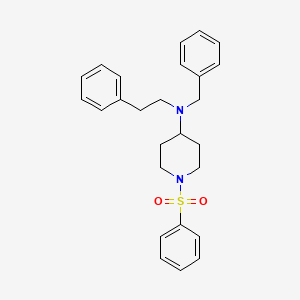![molecular formula C20H16N6O2 B10880682 2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10880682.png)
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug discovery. This compound features a unique structure that combines benzimidazole, pyrazolo, and pyridine moieties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactionsKey reagents often include aromatic amines, carboxylic acids, and dehydrating agents like polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of continuous flow reactors and automated synthesis platforms can further enhance scalability and reproducibility.
化学反应分析
Types of Reactions
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学研究应用
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine: Shares the benzimidazole and pyrazolo moieties but lacks the pyridine group.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains the benzimidazole core but differs in the substitution pattern and lacks the pyrazolo and pyridine groups.
Uniqueness
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
属性
分子式 |
C20H16N6O2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C20H16N6O2/c1-12-18-16(9-17(27)25(12)11-13-5-4-8-21-10-13)24-26(19(18)28)20-22-14-6-2-3-7-15(14)23-20/h2-10,24H,11H2,1H3,(H,22,23) |
InChI 键 |
YAROCZVGAFYKGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC(=O)N1CC3=CN=CC=C3)NN(C2=O)C4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880607.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880626.png)

![1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-](/img/structure/B10880631.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10880641.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10880650.png)
![2-(2,4-dichlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10880654.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880657.png)
![1-[4-(4-Ethylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880664.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10880666.png)
